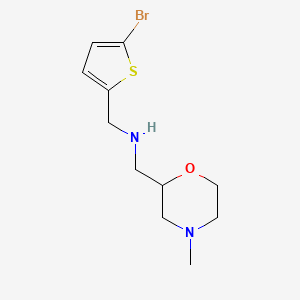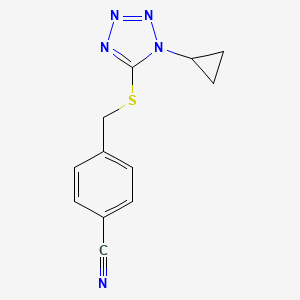
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile is a chemical compound that features a tetrazole ring, a cyclopropyl group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile typically involves the formation of the tetrazole ring followed by its attachment to the benzonitrile moiety. One common method for synthesizing tetrazoles is through the click chemistry approach, which involves the reaction of azides with alkynes under mild conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, and the thiomethyl linkage can be formed through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of environmentally friendly solvents and catalysts can also be considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(((1-Cyclopropyl-1h-tetrazol-5-yl)thio)methyl)benzonitrile has several applications in scientific research:
- **Medic
Eigenschaften
Molekularformel |
C12H11N5S |
|---|---|
Molekulargewicht |
257.32 g/mol |
IUPAC-Name |
4-[(1-cyclopropyltetrazol-5-yl)sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C12H11N5S/c13-7-9-1-3-10(4-2-9)8-18-12-14-15-16-17(12)11-5-6-11/h1-4,11H,5-6,8H2 |
InChI-Schlüssel |
JSDBOHCVZBAVNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C(=NN=N2)SCC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




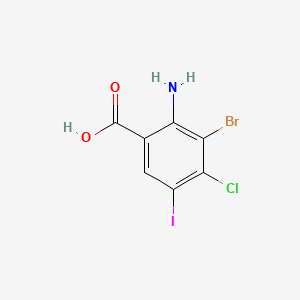
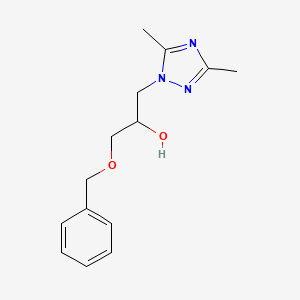
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
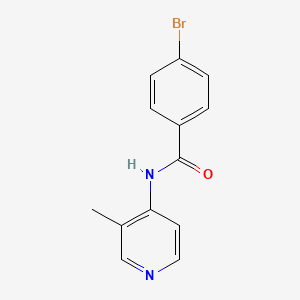

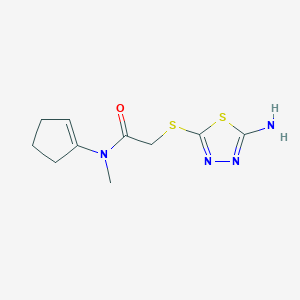
![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
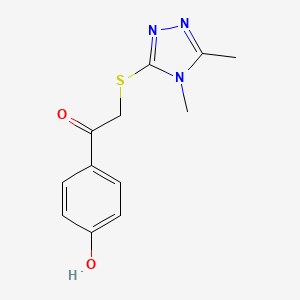

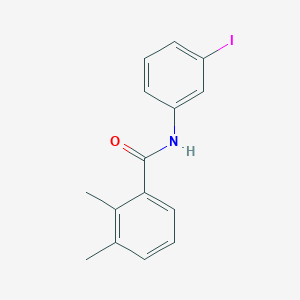
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)
